molecular formula C13H11NO3 B8772672 2-Methoxy-4-nitrobiphenyl CAS No. 15862-01-8

2-Methoxy-4-nitrobiphenyl

Cat. No. B8772672
M. Wt: 229.23 g/mol
InChI Key: ZWZJLJMULXIMLU-UHFFFAOYSA-N
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Patent
US05985853

Procedure details

50 ml of a 2M aqueous solution of sodium carbonate is added to a solution containing 12 g of 2-bromo 5-nitro anisole, 8.2 g of phenylboronic acid and 1.2 g of tetra(triphenylphosphine) palladium. The whole is heated under reflux for 7 hours, under vigorous agitation. The reaction medium is left to return to 20° C., it is poured into water and extraction is carried out with ethyl acetate. The organic phases are collected, dried and evaporated under reduced pressure. The product obtained is chromatographed on silica, eluting with a heptane-isopropyl ether mixture (9-1) and in this way 11.4 g of sought product is obtained, melting at 71° C.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[Na+].[Na+].Br[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[O:17][CH3:18].[C:19]1(B(O)O)[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C(OCC)(=O)C>[N+:14]([C:11]1[CH:12]=[CH:13][C:8]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[C:9]([O:17][CH3:18])[CH:10]=1)([O-:16])=[O:15] |f:0.1.2,6.7.8.9.10|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)[N+](=O)[O-])OC
Name
Quantity
8.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The whole is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours, under vigorous agitation
Duration
7 h
WAIT
Type
WAIT
Details
The reaction medium is left
CUSTOM
Type
CUSTOM
Details
to return to 20° C.
CUSTOM
Type
CUSTOM
Details
The organic phases are collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica
WASH
Type
WASH
Details
eluting with a heptane-isopropyl ether mixture (9-1) and in this way 11.4 g of sought product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)OC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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